molecular formula C16H26BrNO2S B7454174 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide

4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide

Cat. No.: B7454174
M. Wt: 376.4 g/mol
InChI Key: RVPLPOFBIQJVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 441.57 g/mol. BDBS has unique properties that make it a valuable tool in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to selectively block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of ion and fluid transport across epithelial cells. This compound has also been used to study the role of CFTR in the airway surface liquid (ASL) layer, which is crucial for the maintenance of lung function. Moreover, this compound has been used as a tool to investigate the function of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).

Mechanism of Action

4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide selectively blocks the activity of CFTR by binding to the channel pore and preventing chloride ions from passing through. The binding of this compound to CFTR is reversible, and the compound does not affect the gating or regulation of the channel. This compound has been found to have a higher affinity for the open state of CFTR, suggesting that it may preferentially block the active form of the channel.
Biochemical and Physiological Effects:
This compound has been shown to decrease the volume of the ASL layer in human airway epithelial cells, indicating that it may have a potential therapeutic effect in diseases such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). This compound has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anticancer properties. However, further studies are needed to explore the potential therapeutic applications of this compound.

Advantages and Limitations for Lab Experiments

4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, low toxicity, and cost-effectiveness. This compound is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research. However, this compound has some limitations, including its selectivity for CFTR and its reversible binding to the channel pore. Moreover, this compound may have off-target effects on other ion channels, which should be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for the study of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide. One potential direction is the development of this compound analogs with improved selectivity and potency for CFTR. Another direction is the investigation of the therapeutic potential of this compound in diseases such as CF and COPD. Moreover, the role of this compound in the regulation of ion and fluid transport across epithelial cells should be further explored. Finally, the off-target effects of this compound on other ion channels should be investigated to better understand its mechanism of action.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, with unique properties that make it useful for the study of ion channels, transporters, and receptors. This compound selectively blocks the activity of CFTR by binding to the channel pore, and it has potential therapeutic applications in diseases such as CF and COPD. However, further studies are needed to explore the full potential of this compound and its analogs in scientific research and medicine.

Synthesis Methods

The synthesis of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple, and the yield is high, making this compound a cost-effective compound for scientific research.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO2S/c1-11(2)9-18(10-12(3)4)21(19,20)16-8-13(5)15(17)7-14(16)6/h7-8,11-12H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPLPOFBIQJVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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